4,7-Diphenyl-3a,7a-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Diphenyl-3a,7a-dihydro-1H-indene is an organic compound with the molecular formula C20H16 It is a derivative of indene, characterized by the presence of two phenyl groups attached to the 4 and 7 positions of the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Diphenyl-3a,7a-dihydro-1H-indene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetylene with cyclopentadiene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under an inert atmosphere, often at elevated temperatures, to facilitate the formation of the indene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Diphenyl-3a,7a-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons
Scientific Research Applications
4,7-Diphenyl-3a,7a-dihydro-1H-indene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4,7-Diphenyl-3a,7a-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to engage in various chemical reactions, influencing its biological and chemical activities. For instance, its ability to undergo oxidation and reduction reactions can modulate its interaction with biological molecules, potentially affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-
Uniqueness
4,7-Diphenyl-3a,7a-dihydro-1H-indene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
88044-02-4 |
---|---|
Molecular Formula |
C21H18 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,7-diphenyl-3a,7a-dihydro-1H-indene |
InChI |
InChI=1S/C21H18/c1-3-8-16(9-4-1)18-14-15-19(17-10-5-2-6-11-17)21-13-7-12-20(18)21/h1-12,14-15,20-21H,13H2 |
InChI Key |
YTSSYINFKHORAL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(=CC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.